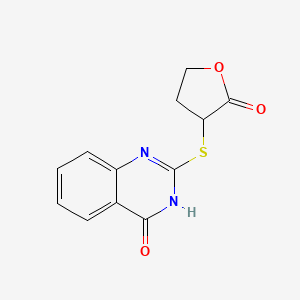

2-((2-oxotetrahydrofuran-3-yl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(2-oxooxolan-3-yl)sulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10-7-3-1-2-4-8(7)13-12(14-10)18-9-5-6-17-11(9)16/h1-4,9H,5-6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICBSOIWEMJUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1SC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Tandem Synthesis

An alternative strategy combines cyclization and thiofunctionalization in a single pot. Anthranilic acid derivatives react with thiourea derivatives bearing the tetrahydrofuran moiety. For instance, 3-((2-oxotetrahydrofuran-3-yl)thio)urea reacts with methyl anthranilate in acetic acid under reflux to directly form the target compound.

Advantages :

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Mechanism

The formation of the quinazolinone core proceeds via intramolecular dehydration. Anthranilic acid derivatives react with carbamoylating agents (e.g., urea) to form an intermediate benzoxazine-2,4-dione, which rearranges under heat to the quinazolinone.

Critical Parameters :

Thioether Formation Challenges

The nucleophilic substitution at C2 competes with hydrolysis of the chloroquinazolinone intermediate. Using anhydrous DMF and molecular sieves minimizes water interference. Additionally, the steric bulk of the 3-mercapto-2-oxotetrahydrofuran necessitates prolonged reaction times for complete substitution.

Side Products :

-

Hydrolysis Byproduct : 2-Hydroxyquinazolin-4(3H)-one (≤15% yield loss).

-

Disulfide Formation : Oxidation of the thiol precursor, mitigated by inert atmosphere (N₂/Ar).

Advanced Catalytic Approaches

Palladium-Catalyzed C–S Coupling

Transition-metal catalysis offers an alternative to nucleophilic substitution. 2-Chloroquinazolin-4(3H)-one reacts with 3-mercapto-2-oxotetrahydrofuran in the presence of Pd(OAc)₂ and Xantphos ligand, enabling C–S bond formation under milder conditions.

Optimized Protocol :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the cyclocondensation step completes in 30 minutes (vs. 6 hours conventionally) at 150°C, while thioether formation achieves 70% yield in 2 hours.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane, 3:7) effectively isolates the target compound from disulfide and hydrolysis byproducts. Recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC).

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 8.20 (s, 1H, NH),

-

δ 7.85–7.45 (m, 4H, aromatic),

-

δ 4.65–4.20 (m, 2H, tetrahydrofuran CH₂),

IR (KBr) :

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-((2-oxotetrahydrofuran-3-yl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives typically involves various methods, including cyclization reactions and the introduction of functional groups. For instance, recent studies have demonstrated efficient synthetic pathways for creating novel derivatives with enhanced biological activities. One such method involves the use of catalysts like Cu@Py-Oxa@SPION to facilitate reactions, leading to the formation of 1,2,3-triazole and quinazolinone structures in a multi-step process .

Antioxidant Properties

Quinazolinones have been extensively studied for their antioxidant properties. Research indicates that compounds derived from quinazolin-4(3H)-one exhibit significant radical scavenging activity. For example, derivatives with specific substituents showed enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid and Trolox . This property is crucial in combating oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of quinazolinone derivatives have been evaluated against various cancer cell lines. Compounds such as those containing the thio group have shown promising results in inhibiting the growth of cancer cells, including prostate and lung adenocarcinoma cells . The mechanism often involves inducing apoptosis in malignant cells while maintaining cytocompatibility with normal cells .

Antiviral Activity

Some quinazolinone derivatives have demonstrated antiviral properties. For instance, specific compounds were found to inhibit viral proliferation by enhancing the activity of defensive enzymes within host cells . This suggests potential applications in developing antiviral therapeutics.

Pharmacological Insights

Quinazolinones are recognized for a broad spectrum of pharmacological activities, including:

- Antibacterial : Several derivatives exhibit significant antibacterial effects against various pathogens.

- Anti-inflammatory : These compounds can modulate inflammatory pathways, providing relief in conditions characterized by excessive inflammation.

- Antifungal : Certain derivatives have shown effectiveness against fungal infections.

- Neurological Effects : Some studies suggest that quinazolinones may possess CNS depressant properties, indicating potential use in treating neurological disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((2-oxotetrahydrofuran-3-yl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Quinazolinone derivatives are widely explored for their biological activities, with substituent variations at the C2 and C3 positions critically influencing their properties. Below, we compare 2-((2-oxotetrahydrofuran-3-yl)thio)quinazolin-4(3H)-one with key analogs based on substituent type, synthesis, and activity.

Substituent-Driven Structure-Activity Relationships (SAR)

Aliphatic vs. Aromatic Thio Substituents

- Aliphatic Thio Derivatives: Compounds with aliphatic thio groups (e.g., ethylthio, morpholinoethylthio) exhibit superior inhibitory potency against carbonic anhydrase (CA) isoforms. For example: 2-(Ethylthio)quinazolin-4(3H)-one: KI = 7.1–12.6 nM (hCA IX) and 3.1–8.6 nM (hCA XII) . 2-(Morpholinoethylthio)quinazolin-4(3H)-one: Molecular weight 361.50, synthesized via microwave-assisted methods with yields up to 59% .

- Benzylthio Derivatives: Aromatic substituents like benzylthio groups generally reduce CA inhibition efficacy. For instance: 2-(Benzylthio)quinazolin-4(3H)-one: KI = 19.3–93.6 nM (hCA IX) and 17.2–71.4 nM (hCA XII) . Electron-withdrawing groups (e.g., 4-CN, 4-NO₂) on the benzyl moiety enhance activity (KI = 17.2–28.2 nM for hCA XII) compared to unsubstituted analogs .

Comparison with Target Compound: The 2-oxotetrahydrofuran-3-yl thio group in the target compound is an aliphatic substituent with an oxygen-containing cyclic ester.

Functionalized Aliphatic Chains

- Acetamide and Acetyl Derivatives: 2-((2-Oxo-2-phenylethyl)thio)quinazolin-4(3H)-one: Exhibits anticonvulsant activity (m/z = 371.2 [M+H⁺]) with yields up to 72.55% .

Comparison with Target Compound :

The 2-oxotetrahydrofuran group introduces a rigid, cyclic ketone structure, which may reduce metabolic degradation compared to linear acetamide or acetyl derivatives.

Carbonic Anhydrase Inhibition

Anticancer and Anticonvulsant Potential

- 3-Butyl-6-methyl-2-(morpholinoethylthio)quinazolin-4(3H)-one: Shows anticancer activity (melting point 201–202°C) .

- 3-Allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one : Anticonvulsant activity (m/z = 371.2 [M+H⁺]) .

Comparison with Target Compound : The cyclic ester in the target compound may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.

Biological Activity

The compound 2-((2-oxotetrahydrofuran-3-yl)thio)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which includes a quinazolinone moiety linked to a tetrahydrofuran-derived thioether. The chemical formula is , and it has been cataloged in databases such as PubChem .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Breast Cancer Cells :

A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The results indicated that certain derivatives exhibited potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) with IC50 values comparable to established drugs like lapatinib .Compound Target Kinase IC50 (µM) 2i CDK2 0.173 ± 0.012 3i HER2 0.079 ± 0.015 3f EGFR 0.102 ± 0.014 -

Inhibition of Non-Small Cell Lung Cancer (NSCLC) :

Quinazolinone derivatives were also evaluated for their antiproliferative activity against NSCLC cell lines, showing effectiveness against both EGFR-TKI-sensitive and resistant cell lines . This highlights their potential as a treatment option for resistant cancer types.

The anticancer activity of this compound is primarily attributed to its ability to inhibit key protein kinases involved in cancer cell proliferation and survival pathways:

- Inhibition of Tyrosine Kinases : The compound acts as an ATP non-competitive inhibitor against CDK2 and an ATP competitive inhibitor against EGFR, which are crucial in regulating cell cycle progression and proliferation .

Other Biological Activities

Beyond anticancer properties, quinazolinone derivatives exhibit a range of biological activities:

Q & A

What are the common synthetic pathways and key reaction mechanisms for synthesizing 2-((2-oxotetrahydrofuran-3-yl)thio)quinazolin-4(3H)-one?

Basic Question

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Thioether formation : 2-Mercaptoquinazolin-4(3H)-one reacts with bromomethyl derivatives (e.g., 1-oxyl-3-(bromomethyl)-2,5-dihydro-pyrrole) under basic conditions to form thioether linkages .

- Microwave-assisted synthesis : Improved yields (e.g., 80–95%) and reduced reaction times (from hours to minutes) are achieved compared to conventional heating, as demonstrated in the synthesis of analogous quinazolinones .

- Substituent introduction : Substituents like trifluoromethoxy groups are introduced via coupling reactions, using intermediates such as 2-chloromethylquinazolinones .

Methodological Insight : Optimize reaction conditions (solvent, temperature, catalyst) based on electronic properties of substituents. For example, ethanol is preferred for aryl substitutions due to its polarity and boiling point .

How can spectroscopic techniques validate the structural integrity of this compound?

Basic Question

Key techniques include:

- NMR spectroscopy : Analyze proton environments (e.g., aromatic protons in quinazolinone at δ 7.2–8.5 ppm) and coupling patterns to confirm substitution positions .

- Mass spectrometry : Confirm molecular weight (e.g., molecular ion peaks at m/z 306 for C15H9F3N2O2 derivatives) .

- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as seen in analogs like 3-methyl-2-(trichloro-hydroxypropyl)quinazolin-4(3H)-one .

Methodological Insight : Combine multiple techniques to address ambiguities, especially for stereoisomers or tautomeric forms.

How do microwave-assisted and conventional heating methods differ in synthesizing quinazolinone derivatives?

Advanced Question

Data Comparison :

- Yield : Microwave synthesis achieves 85–95% yields vs. 60–75% for conventional methods .

- Time : Reactions complete in 10–30 minutes (microwave) vs. 6–12 hours (conventional) .

Mechanistic Advantage : Microwaves enable uniform heating, reducing side reactions (e.g., oxidation or decomposition) .

Methodological Insight : Use microwave reactors for scale-up to maintain efficiency, but validate purity via HPLC for thermally sensitive intermediates.

How do electron-donating and electron-withdrawing substituents affect reaction yields in quinazolinone synthesis?

Advanced Question

Case Study :

- Electron-donating groups (e.g., -OMe, -Me): Increase nucleophilicity at reactive sites, enhancing yields (e.g., 90–95% for -OMe derivatives) .

- Electron-withdrawing groups (e.g., -NO2, -CF3): May slow reactions but improve regioselectivity. For example, -CF3-substituted quinazolinones show 75–80% yields due to stabilized intermediates .

Methodological Insight : Use Hammett σ constants to predict substituent effects and adjust stoichiometry or catalysts accordingly.

How should experimental variables be controlled in biological activity assays for this compound?

Advanced Question

Design Considerations :

- Positive controls : Compare with known inhibitors (e.g., bismerthiazol for antibacterial assays) .

- Concentration gradients : Test 5–100 μM ranges to establish dose-response curves .

- Cell line selection : Use standardized strains (e.g., Xanthomonas oryzae for agricultural bactericides) .

Methodological Insight : Include solvent controls (e.g., DMSO ≤1% v/v) to rule out solvent-induced artifacts.

What parameters are critical when optimizing methylation reactions in quinazolinone derivatives?

Advanced Question

Key Variables :

- Solvent polarity : Polar solvents (e.g., ethanol) improve solubility of intermediates .

- Reagent stoichiometry : Excess dimethyl sulfate (1.2–1.5 eq.) ensures complete methylation of thiol groups .

- Temperature : Moderate heating (50–60°C) balances reaction rate and byproduct formation .

Methodological Insight : Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion.

How can conflicting synthetic yields in literature be systematically investigated?

Advanced Question

Root-Cause Analysis :

- Purity of reagents : Trace moisture or impurities in bromomethyl intermediates can reduce yields .

- Workup procedures : Differences in crystallization solvents (e.g., ethanol vs. chloroform) affect recovery rates .

- Analytical methods : Varied HPLC purity thresholds (e.g., 95% vs. 98%) may skew reported yields .

Methodological Insight : Reproduce experiments with strict quality control and report detailed protocols (e.g., drying times, filtration methods).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.